

Properties of High-Valent Chromium Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(5+)

Cat. No.: B082803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of high-valent chromium species, with a particular focus on hexavalent chromium [Cr(VI)] and the transient pentavalent chromium [Cr(V)]. The document details their chemical reactivity, toxicological effects, and the underlying molecular mechanisms of their action. This guide is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the impacts of heavy metals on biological systems.

Introduction to High-Valent Chromium

Chromium is a transition metal that exists in various oxidation states, with trivalent [Cr(III)] and hexavalent [Cr(VI)] being the most stable and common in biological and environmental systems. While Cr(III) is considered an essential trace element for glucose and lipid metabolism, Cr(VI) is a well-established toxicant and a Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC).^{[1][2]} The high-valent species, Cr(VI) and the intermediate Cr(V), are of significant interest due to their high reactivity and central role in the mechanisms of chromium-induced toxicity.

The toxicity of Cr(VI) is fundamentally linked to its ability to readily cross cell membranes and undergo intracellular reduction, a process that generates reactive chromium intermediates and reactive oxygen species (ROS), leading to extensive cellular damage.

Physicochemical Properties

The distinct properties of high-valent chromium species govern their biological fate and toxicity. Cr(VI) compounds are potent oxidizing agents, a property that underlies their reactivity with biological molecules.

Redox Potentials

The standard redox potentials of chromium couples are critical determinants of their reactivity in biological systems. At standard conditions (pH 0), the reduction potentials are positive, indicating a strong tendency to be reduced. However, at biological pH (~7), these potentials are altered. While precise values at pH 7 for all intermediates are not readily available in literature, the overall trend indicates that Cr(VI) and its intermediates are strong oxidizing agents.

Redox Couple	Standard Reduction Potential (E°) at pH 0 (V)
$\text{Cr(VI)} + \text{e}^- \rightarrow \text{Cr(V)}$	~1.34
$\text{Cr(V)} + \text{e}^- \rightarrow \text{Cr(IV)}$	Not readily available
$\text{Cr(IV)} + \text{e}^- \rightarrow \text{Cr(III)}$	~2.1

Note: The redox potentials are highly dependent on the specific ligands coordinated to the chromium center and the pH of the environment.

Intracellular Reduction of Cr(VI)

Once inside the cell, Cr(VI) is rapidly reduced to Cr(III) through a series of one-electron or two-electron transfer steps, involving the formation of reactive intermediates such as Cr(V) and Cr(IV).^[3] The primary cellular reductants responsible for this process are ascorbate (Vitamin C) and thiols, particularly glutathione (GSH).^{[3][4]}

The kinetics of these reduction reactions are crucial for understanding the rate of formation of damaging species.

Reaction	Second-Order Rate Constant (k)	Conditions
Cr(VI) + Ascorbic Acid	0.0156 $\mu\text{M}^{-1}\text{s}^{-1}$	pH 5
Cr(VI) + Glutathione	$5.9 \times 10^2 \text{ M}^{-2}\text{s}^{-1}$ (third-order, pH dependent)	Below pH 3
Cr(VI) + Glutathione	$0.11 \text{ M}^{-1}\text{s}^{-1}$ (second-order, pH independent)	Below pH 3

The reaction with ascorbate is generally considered to be faster in vivo.[\[5\]](#)

Toxicological Properties and Mechanisms of Action

The toxicity of high-valent chromium is multifaceted, involving a cascade of events initiated by its intracellular reduction.

Cellular Uptake

Cr(VI), primarily in the form of chromate (CrO_4^{2-}), enters cells through anion transport channels, such as those for sulfate and phosphate, due to its structural similarity to these ions. [\[3\]](#) This efficient uptake mechanism contributes significantly to its toxicity.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The intracellular reduction of Cr(VI) is a major source of reactive oxygen species (ROS), including superoxide anion (O_2^-), hydrogen peroxide (H_2O_2), and the highly reactive hydroxyl radical ($\cdot\text{OH}$).[\[6\]\[7\]](#) The formation of these species, particularly through Fenton-like reactions involving intermediate chromium species (Cr(V) and Cr(IV)) and H_2O_2 , leads to a state of oxidative stress.[\[8\]](#) This oxidative stress results in widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[\[6\]](#)

DNA Damage

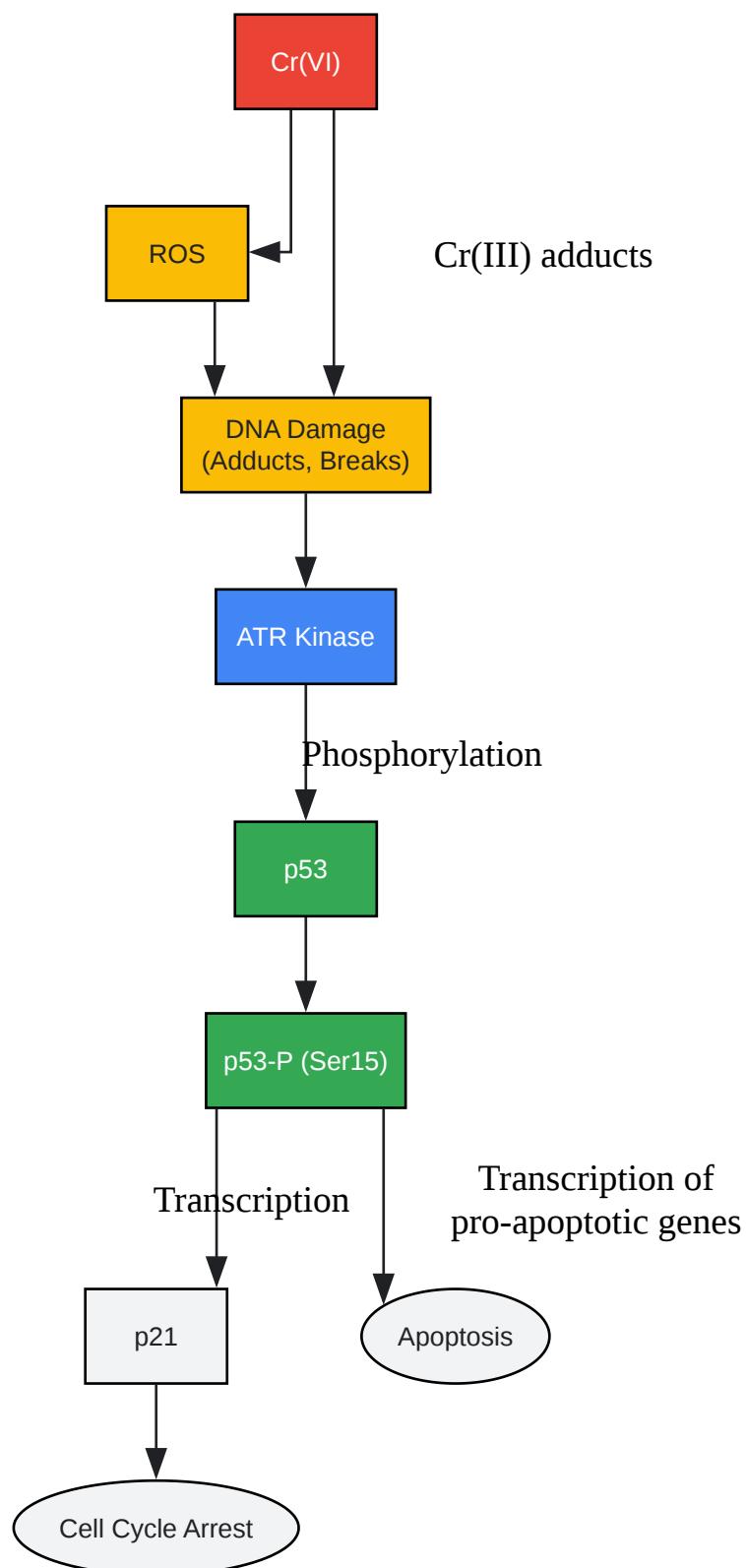
High-valent chromium species are potent genotoxins, inducing a variety of DNA lesions that contribute to their mutagenic and carcinogenic effects.[\[7\]\[9\]](#) The mechanisms of DNA damage

are twofold:

- Oxidative DNA Damage: ROS generated during Cr(VI) reduction can directly damage DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), and can also induce single- and double-strand breaks.[9]
- Chromium-DNA Adducts: The ultimate reduction product, Cr(III), can directly bind to DNA, forming stable Cr-DNA adducts. These adducts can be binary (Cr-DNA) or ternary (ligand-Cr-DNA), where the ligand is often the reducing agent (e.g., glutathione or ascorbate).[4] These adducts can disrupt DNA replication and transcription and are considered to be a major contributor to chromium's mutagenicity.

Quantitative Toxicological Data

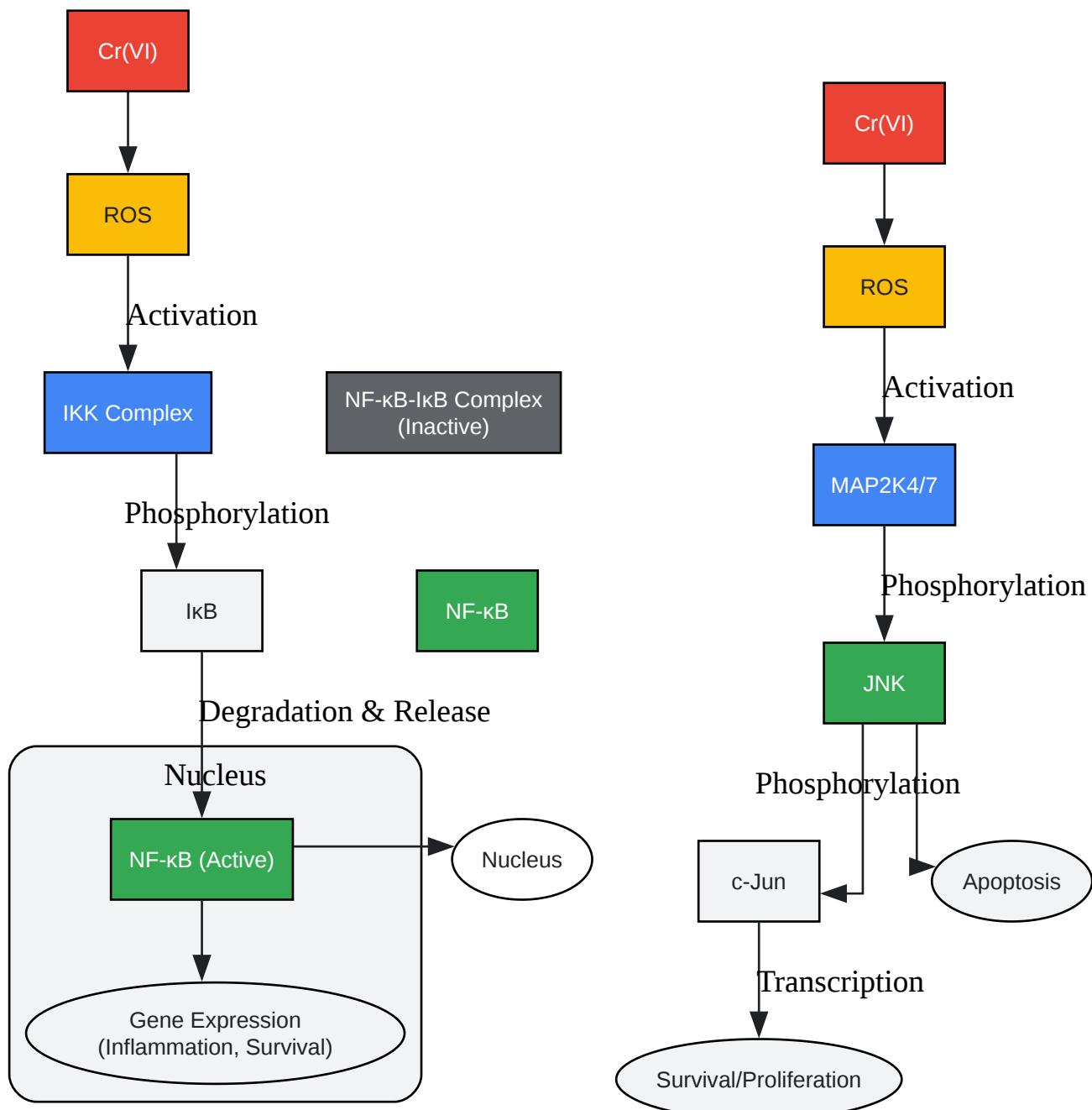
The toxicity of Cr(VI) compounds has been quantified in numerous studies. The following table summarizes key toxicological data.

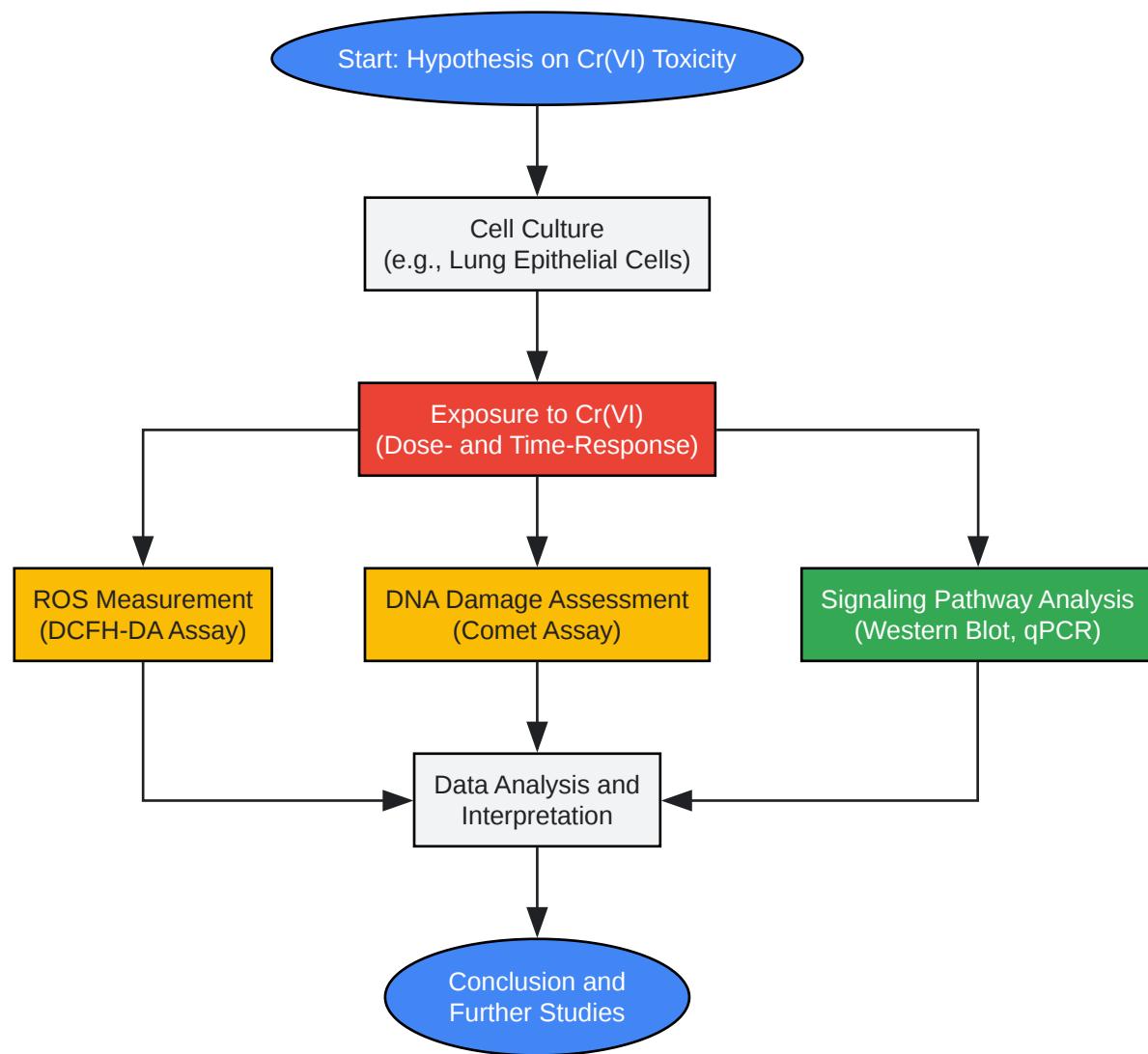

Compound	LD ₅₀ (Oral, Rat)	Notes
Sodium Chromate	13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male)	[10]
Sodium Dichromate	13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male)	[10]
Potassium Dichromate	13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male)	[10]
Ammonium Dichromate	13-19 mg Cr(VI)/kg (female), 21-28 mg Cr(VI)/kg (male)	[10]
Calcium Chromate	108 mg Cr(VI)/kg (female), 249 mg Cr(VI)/kg (male)	[10]
Lead Chromate	5 g/kg	Low toxicity attributed to poor solubility.[11]

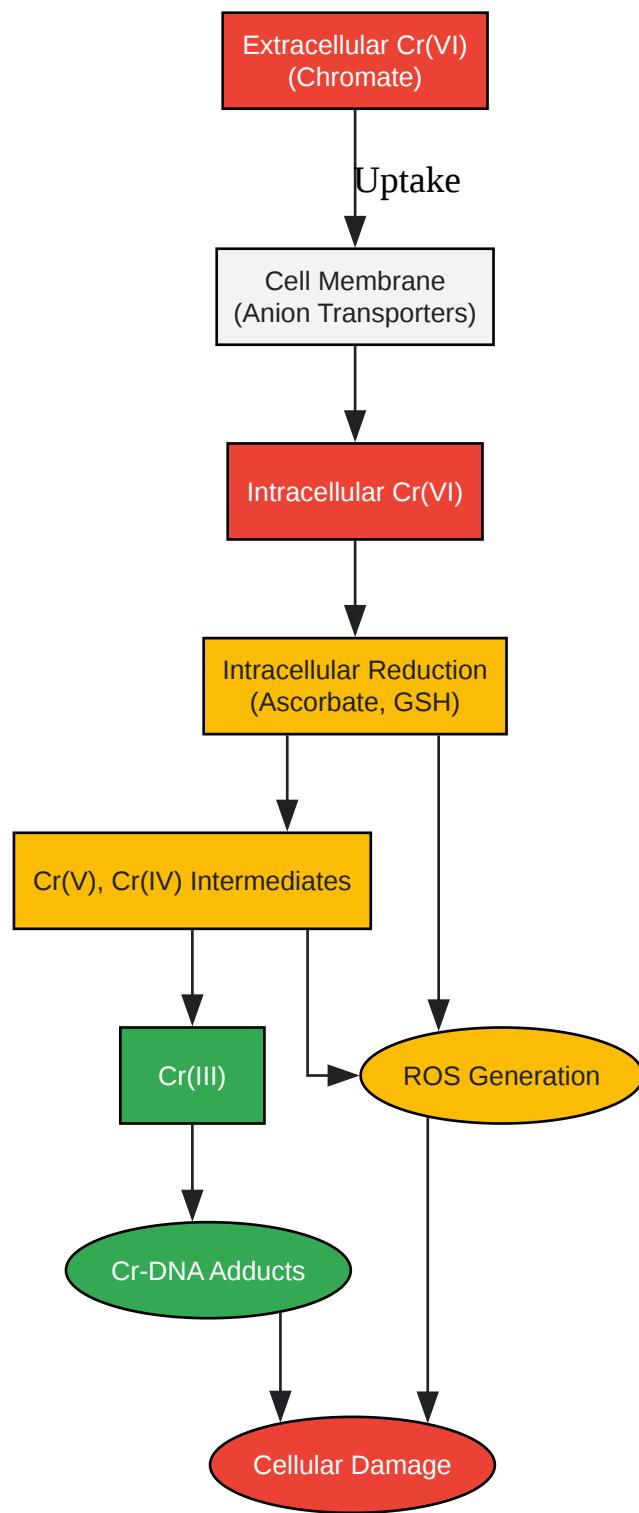
Impact on Cellular Signaling Pathways

High-valent chromium species disrupt several key cellular signaling pathways, contributing to their diverse toxicological effects, including apoptosis, cell cycle arrest, and carcinogenesis.

p53 Signaling Pathway


The tumor suppressor protein p53 is a critical sensor of DNA damage. Exposure to Cr(VI) leads to the stabilization and activation of p53, often through phosphorylation at Ser15, in response to chromium-induced DNA damage.[\[1\]](#)[\[12\]](#) Activated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest, or pro-apoptotic genes, triggering programmed cell death.[\[12\]](#)[\[13\]](#)


[Click to download full resolution via product page](#)


Cr(VI)-induced p53 signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses, cell survival, and proliferation. Cr(VI) has been shown to activate the NF-κB pathway, often in a dose-dependent manner.[\[14\]](#) This activation can be mediated by ROS and leads to the transcription of pro-inflammatory cytokines and anti-apoptotic genes, which can contribute to chronic inflammation and carcinogenesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Q1. What happens to the rate of reaction when the concentration is double.. [askfilo.com]
- 4. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress, DNA Damage, and Antioxidant Enzyme Activity Induced by Hexavalent Chromium in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hexavalent Chromium Disrupts Oocyte Development in Rats by Elevating Oxidative Stress, DNA Double-Strand Breaks, Microtubule Disruption, and Aberrant Segregation of Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray absorption near edge structure and extended X-ray absorption fine structure analysis of standards and biological samples containing mixed oxidation states of chromium(III) and chromium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHEM2111 Laboratory Experiments [wwwchem.uwimona.edu.jm]
- 13. Kinetics of the reduction of chromium(VI) by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Properties of High-Valent Chromium Species: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082803#properties-of-high-valent-chromium-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com